

3-Butoxy-4-nitrobenzoic Acid: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *3-Butoxy-4-nitrobenzoic acid*

Cat. No.: *B1331128*

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CAS Number: 72101-53-2

Introduction: A Versatile Nitroaromatic Building Block

3-Butoxy-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, characterized by a benzoic acid core functionalized with a butoxy group at the 3-position and a nitro group at the 4-position, provides a unique combination of steric and electronic properties. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key precursor to the local anesthetic Oxybuprocaine Hydrochloride.[1] Beyond this well-established application, the inherent reactivity of the nitro and carboxylic acid moieties, coupled with the lipophilic nature of the butoxy group, presents a versatile scaffold for the design and synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of **3-Butoxy-4-nitrobenzoic acid**, intended for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, comprehensive spectroscopic characterization, its role in pharmaceutical synthesis, and essential safety and handling procedures.

Physicochemical and Structural Properties

3-Butoxy-4-nitrobenzoic acid is typically a light beige to beige solid at room temperature.^[1] Its key physical and structural properties are summarized in the table below. The butoxy group significantly influences its solubility profile, lending it greater solubility in organic solvents compared to its un-substituted counterparts.

Property	Value	Source(s)
CAS Number	72101-53-2	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₅	[1]
Molecular Weight	239.22 g/mol	[1]
Melting Point	174 °C	[1]
Boiling Point (Predicted)	422.4 ± 30.0 °C	[1]
Density (Predicted)	1.277 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.28 ± 0.10	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
Appearance	Light Beige to Beige Solid	[1]

Synthesis and Mechanistic Insights: A Step-by-Step Approach

The synthesis of **3-Butoxy-4-nitrobenzoic acid** is a multi-step process that relies on fundamental organic reactions. The most common and reliable route begins with the nitration of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the butoxy group. This section provides a detailed, self-validating protocol with an emphasis on the causality behind the experimental choices.

Overall Synthesis Workflow



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Caption: Overall synthetic route to **3-Butoxy-4-nitrobenzoic acid**.

Part 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (Precursor)

The initial step involves the regioselective nitration of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The nitration occurs predominantly at the 4-position (ortho to the hydroxyl group and meta to the carboxylic acid group).

Experimental Protocol:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.
- **Nitration:** Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 3-hydroxy-4-nitrobenzoic acid.
- **Purification:** Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g.,

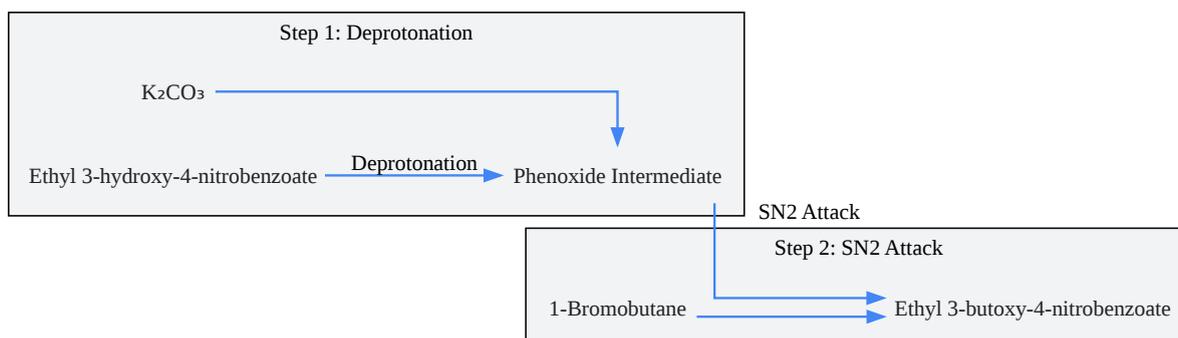
ethanol/water) to obtain the purified product.

Part 2: Synthesis of 3-Butoxy-4-nitrobenzoic Acid

This stage involves a three-step sequence: esterification of the carboxylic acid, Williamson ether synthesis to introduce the butoxy group, and finally, saponification to regenerate the carboxylic acid.

Experimental Protocol:

- Esterification:
 - Reflux a mixture of 3-hydroxy-4-nitrobenzoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid for several hours. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by ethanol.
 - After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ethyl ester into an organic solvent like ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-4-nitrobenzoate.
- Williamson Ether Synthesis:
 - Dissolve the ethyl 3-hydroxy-4-nitrobenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
 - Add a suitable base, such as anhydrous potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
 - Add 1-bromobutane to the mixture and heat the reaction to reflux. The phenoxide ion will then act as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to form the ether linkage.
 - Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product is ethyl 3-butoxy-4-nitrobenzoate.



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Caption: Mechanism of the Williamson ether synthesis step.

- Saponification:
 - Dissolve the crude ethyl 3-butoxy-4-nitrobenzoate in an alcoholic solution of sodium hydroxide or potassium hydroxide.
 - Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.
 - After cooling, remove the alcohol under reduced pressure.
 - Dissolve the residue in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2. This will precipitate the final product, **3-Butoxy-4-nitrobenzoic acid**.
 - Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[1]

Spectroscopic Characterization

While experimental spectra for **3-Butoxy-4-nitrobenzoic acid** are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on the

analysis of its functional groups and data from analogous compounds.

^1H NMR (Predicted, 400 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	-COOH
~8.1	d	1H	Ar-H
~7.8	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~4.2	t	2H	-OCH ₂ -
~1.8	m	2H	-OCH ₂ CH ₂ -
~1.5	m	2H	-CH ₂ CH ₃
~0.9	t	3H	-CH ₃

^{13}C NMR (Predicted, 100 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Assignment
~166	C=O
~155	C-OBu
~145	C-NO ₂
~135	Ar-C
~125	Ar-C
~120	Ar-C
~115	Ar-C
~69	-OCH ₂ -
~30	-OCH ₂ CH ₂ -
~19	-CH ₂ CH ₃
~14	-CH ₃

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch (carboxylic acid dimer)
~2960, 2870	C-H stretch (aliphatic)
~1700	C=O stretch (carboxylic acid)
~1580, 1470	C=C stretch (aromatic)
~1520, 1340	N-O asymmetric and symmetric stretch (nitro group)
~1250	C-O stretch (ether)

Mass Spectrometry (MS) (Predicted, ESI-):

The molecular ion peak [M-H]⁻ would be expected at m/z 238.07.

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of **3-Butoxy-4-nitrobenzoic acid** is as a crucial intermediate in the synthesis of Oxybuprocaine, a potent topical anesthetic used in ophthalmology. The synthesis involves the conversion of the carboxylic acid to an ester with N,N-diethylethanolamine, followed by the reduction of the nitro group to an amine.

Beyond this specific application, the **3-butoxy-4-nitrobenzoic acid** scaffold holds potential for broader use in medicinal chemistry for several reasons:

- **Modulation of Physicochemical Properties:** The butoxy group is a moderately lipophilic substituent that can be used to enhance the ability of a drug candidate to cross cell membranes. Its presence can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
- **Pharmacophore Element:** The ether oxygen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The spatial arrangement of the butoxy group can also provide important steric interactions within a binding pocket.
- **Synthetic Handle for Derivatization:** The nitro group is a versatile functional group that can be readily reduced to an amine. This resulting aniline derivative can then be further functionalized through a wide range of reactions (e.g., amidation, sulfonylation, diazotization) to generate a library of analogues for structure-activity relationship (SAR) studies.
- **Bioisosteric Replacement:** In drug design, the nitro group can sometimes be a liability due to potential toxicity. However, understanding its electronic and steric properties allows for its strategic replacement with other bioisosteric groups to fine-tune the biological activity and safety profile of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Butoxy-4-nitrobenzoic acid**. It is recommended to handle this compound in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Inhalation: Avoid inhaling dust. If inhalation occurs, move to fresh air.
- Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
- Eye Contact: Avoid contact with eyes. If contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
- Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Butoxy-4-nitrobenzoic acid is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and the strategic placement of its functional groups make it an important building block for the preparation of pharmaceuticals, most notably Oxybuprocaine. Furthermore, its structural features offer significant opportunities for the development of new chemical entities through rational drug design and SAR studies. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their advanced research endeavors.

References

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Sources

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